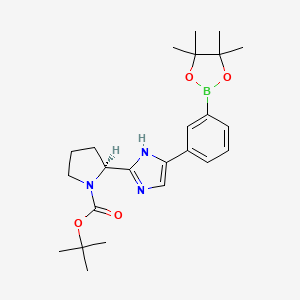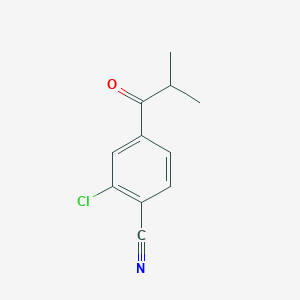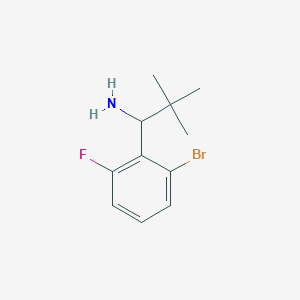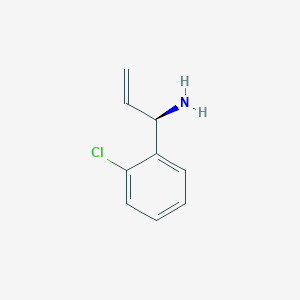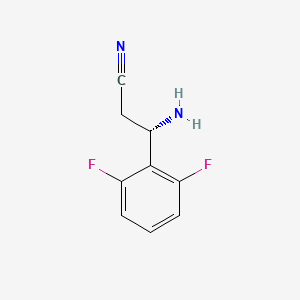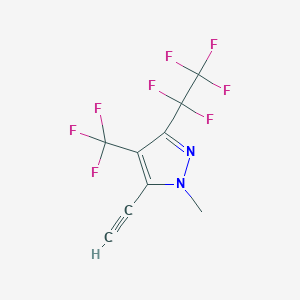
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is a complex organic compound that features a linoleic fatty acid backbone with a hydroxyl group and a phosphonooxy group attached to a propyl chain. This compound is notable for its unique structure, which combines elements of fatty acids and phospholipids, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate typically involves multiple steps, starting from commercially available linoleic acid. The process includes the following key steps:
Esterification: Linoleic acid is esterified with glycerol to form a glycerol ester.
Hydroxylation: The ester undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the propyl chain.
Phosphorylation: The hydroxylated ester is then phosphorylated using phosphoric acid or a suitable phosphorylating agent to attach the phosphonooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid backbone can be oxidized to form epoxides or hydroxylated products.
Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated fatty acid derivative.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroperoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted phospholipids and fatty acid esters.
Aplicaciones Científicas De Investigación
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids and fatty acids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of specialized lipids for use in cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z)-octadecadien-1-ol: A long-chain fatty alcohol with similar double bonds but lacking the phosphonooxy group.
3-(Phosphonooxy)propane-1,2-diyl (9Z,12Z,9′Z,12′Z)bis-octadeca-9,12-dienoate: A compound with a similar phosphonooxy group but different fatty acid chains.
(2S)-3-[(9Z)-Octadec-9-enoyloxy]-2-(octadecyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate: Another phospholipid with a different structural arrangement.
Uniqueness
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is unique due to its specific combination of a linoleic acid backbone with hydroxyl and phosphonooxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H39O7P |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6-,10-9-/t20-/m1/s1 |
Clave InChI |
ZQTAMPRZFOOEEP-KKFOGOCZSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



